N-(3-amino-5-tert-butyl-2-methoxy-phenyl)-methanesulfonamide
Overview
Description
N-(3-amino-5-tert-butyl-2-methoxy-phenyl)-methanesulfonamide, commonly known as ABT-199, is a small molecule inhibitor of B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that plays a crucial role in the survival of cancer cells. ABT-199 selectively binds to BCL-2, leading to the induction of apoptosis in cancer cells.
Scientific Research Applications
Quantum-Chemical Calculations
Research on compounds similar to N-(3-amino-5-tert-butyl-2-methoxy-phenyl)-methanesulfonamide involves quantum-chemical calculations to determine their optimized state and predict free energy. The study by Yuan Xue, S. Shahab, Liu Zhenyu, and L. Padabed (2022) focuses on theoretical calculations applied to N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide compounds, which is relevant for understanding the molecular orbitals involved in spectrum formation of similar compounds (Xue et al., 2022).
Synthesis of Protected β-Amino Acids
Another application involves the synthesis of protected β-amino acids. A study by A. J. Robinson and P. B. Wyatt (1993) describes the addition of a Reformatsky reagent to N-sulfonylimines derived by condensation with methanesulfonamide to produce protected β-amino acids (Robinson & Wyatt, 1993).
Synthesis of (Indol-3-yl)methanesulfonamide Derivatives
In another research, A. Korolev, A. Shchekotikhin, L. N. Lysenkova, and M. Preobrazhenskaya (2003) developed methods for synthesizing (indol-3-yl)methanesulfonamide and its derivatives, which is significant in pharmaceutical research (Korolev et al., 2003).
Nitrogen Source for Catalytic Reactions
Research by A V Gontcharov, H Liu, and K B Sharpless (1999) has demonstrated that the N-chloramine salt of tert-butylsulfonamide, a compound similar to this compound, can serve as an efficient nitrogen source for catalytic aminohydroxylation and aziridination of olefins (Gontcharov, Liu, & Sharpless, 1999).
properties
IUPAC Name |
N-(3-amino-5-tert-butyl-2-methoxyphenyl)methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3S/c1-12(2,3)8-6-9(13)11(17-4)10(7-8)14-18(5,15)16/h6-7,14H,13H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPVTUDLRVNVLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)NS(=O)(=O)C)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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